2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione
Overview
Description
2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione is a heterocyclic compound characterized by the presence of an isoindoline-1,3-dione core and a pyridin-3-ylmethoxy substituent.
Mechanism of Action
Target of Action
Isoindoline derivatives have been known to modulate the dopamine receptor d3, suggesting a potential application as antipsychotic agents .
Mode of Action
It’s known that isoindoline derivatives interact with their targets, leading to changes in the function of the target proteins . For instance, some isoindoline derivatives have shown to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Biochemical Pathways
Isoindoline derivatives have been found to interact with various neurological systems such as gabaergic, glutamatergic (nmda and ampa receptors), and ion channels (calcium, sodium, potassium, and chloride channels), which play a crucial role in the pathophysiology of epilepsy .
Pharmacokinetics
The ADME properties of 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione are as follows :
These properties suggest that the compound has good bioavailability.
Result of Action
Isoindoline derivatives have shown potential therapeutic effects in various neurological disorders, including epilepsy and alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Isoindolines and isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor D3 . This suggests that 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione could potentially interact with this receptor and other related biomolecules. The nature of these interactions could be complex and may involve various biochemical reactions.
Molecular Mechanism
It is known that isoindoline derivatives can interact with the dopamine receptor D2 . This interaction could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the pyridin-3-ylmethoxy group . The reaction conditions often include the use of solvents such as toluene and catalysts like Cs₂CO₃ to facilitate the domino β-addition and γ-aldol reactions .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being applied, such as solventless reactions and the use of environmentally friendly reagents .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline-1,3-dione core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more complex heterocyclic structures, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline-1,3-dione core but lacks the pyridin-3-ylmethoxy substituent.
2-(2-Fluorophenyl)isoindoline-1,3-dione: Similar structure with a fluorophenyl group instead of the pyridin-3-ylmethoxy group.
Uniqueness
2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione is unique due to its specific substituent, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-(pyridin-3-ylmethoxy)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-13-11-5-1-2-6-12(11)14(18)16(13)19-9-10-4-3-7-15-8-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNOXXFMIVONEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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